

An In-depth Technical Guide to the NMR Spectrum of Dimethyl Succinate

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Compound of Interest

Compound Name: Dimethyl Succinate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectrum of **dimethyl succinate**. It includes detailed data from ^1H and ^{13}C NMR spectroscopy, a standard experimental protocol for sample analysis, and a visual representation of the molecule's structure in relation to its NMR signals. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

^1H and ^{13}C NMR Spectral Data

The NMR spectral data for **dimethyl succinate** is summarized in the tables below. The data was obtained in deuterated chloroform (CDCl_3), a common solvent for NMR analysis of organic compounds.

Table 1: ^1H NMR Spectral Data for Dimethyl Succinate in CDCl_3

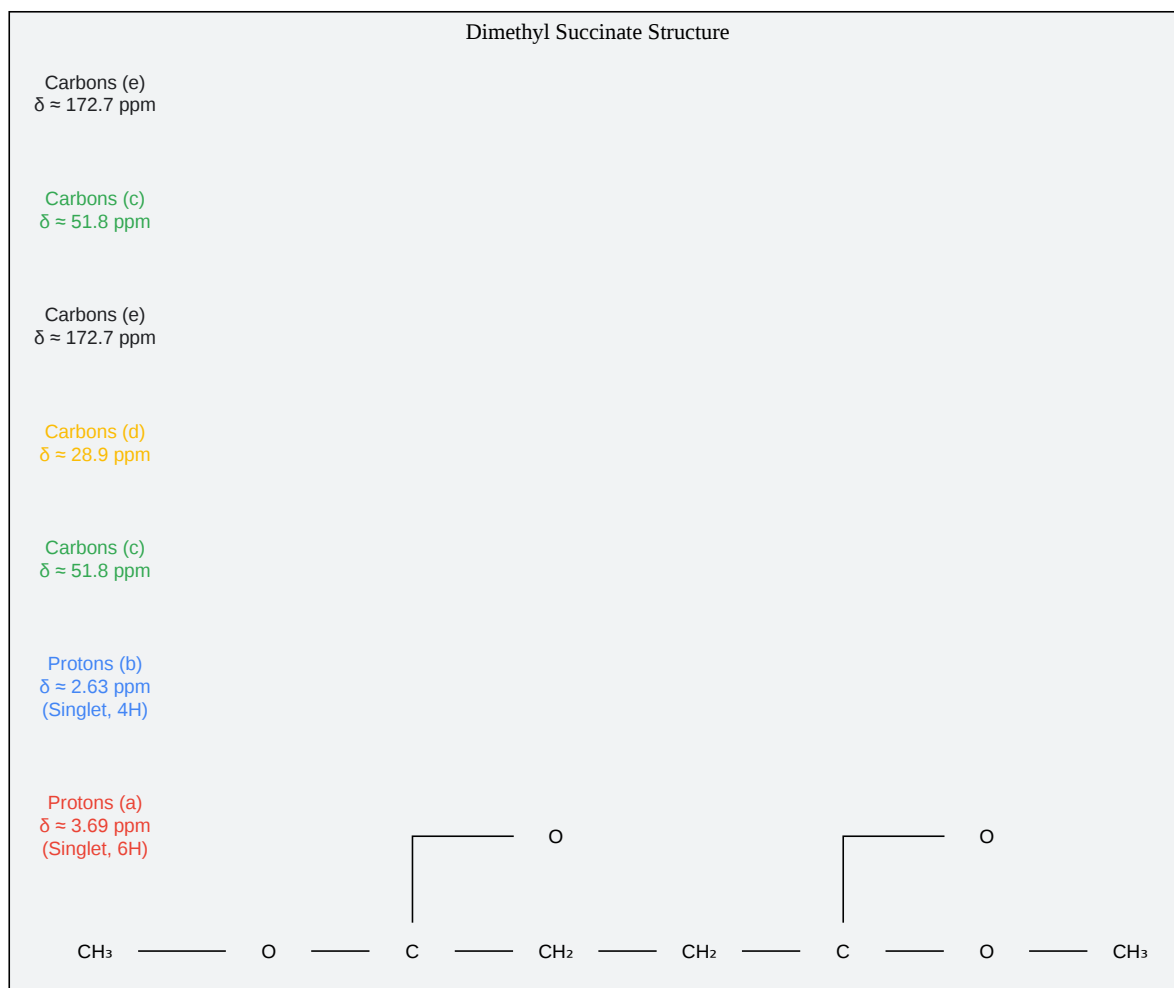
Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.69	Singlet	6H	-OCH ₃ (Methyl protons of the ester groups)
2.63	Singlet	4H	-CH ₂ - (Methylene protons of the succinate backbone)

Table 2: ¹³C NMR Spectral Data for Dimethyl Succinate in CDCl₃

Chemical Shift (δ) ppm	Assignment
172.7 - 172.78	C=O (Carbonyl carbons of the ester groups)
51.8	-OCH ₃ (Methyl carbons of the ester groups)
28.8 - 29.04	-CH ₂ - (Methylene carbons of the succinate backbone)

Structural Interpretation of the NMR Spectrum

The simplicity of the ¹H and ¹³C NMR spectra of **dimethyl succinate** is a direct reflection of the molecule's symmetry.



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Caption: Chemical structure of **dimethyl succinate** with corresponding ^1H and ^{13}C NMR chemical shift assignments.

The two methyl groups ($-\text{OCH}_3$) are chemically equivalent, resulting in a single peak in the ^1H NMR spectrum at approximately 3.69 ppm, which integrates to six protons.^{[1][2]} Similarly, the two methylene groups ($-\text{CH}_2-$) of the succinate backbone are equivalent and give rise to a single peak at around 2.63 ppm, integrating to four protons. The observation of singlets for both signals indicates that there is no significant spin-spin coupling between the adjacent methylene protons, a common feature in symmetrical succinate esters.^[1]

In the ^{13}C NMR spectrum, the symmetry of the molecule again leads to a simplified pattern with only three distinct signals. The carbonyl carbons of the two ester groups are equivalent and appear at approximately 172.7 ppm.^{[1][2][3]} The two methyl carbons are also equivalent, resonating at about 51.8 ppm. Finally, the two equivalent methylene carbons of the backbone are observed at around 28.9 ppm.^{[1][2][3]}

Experimental Protocol for NMR Analysis

The following is a standard protocol for the preparation and analysis of a liquid sample like **dimethyl succinate** for ^1H and ^{13}C NMR spectroscopy.

Materials:

- **Dimethyl succinate** sample
- Deuterated chloroform (CDCl_3)
- 5 mm NMR tubes
- Pasteur pipette
- Vial
- Glass wool

Procedure:

- Sample Preparation:

- For ^1H NMR, accurately weigh 5-25 mg of **dimethyl succinate** into a clean, dry vial.
- For ^{13}C NMR, a higher concentration is typically required, so weigh 50-100 mg of the sample into a vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial.
- Gently swirl the vial to ensure the complete dissolution of the sample.
- Filtration and Transfer:
 - To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the solution.
 - Place a small plug of glass wool into the narrow part of a Pasteur pipette.
 - Using the filter-tipped pipette, transfer the sample solution into a clean, dry 5 mm NMR tube.
- Capping and Labeling:
 - Securely cap the NMR tube.
 - Clearly label the NMR tube with the sample identification.
- NMR Data Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, particularly for the less sensitive ^{13}C nucleus.
- Data Processing:
 - Process the acquired Free Induction Decay (FID) signals by applying a Fourier transform.
 - Phase the resulting spectra and perform baseline correction.

- Calibrate the chemical shift scale using the residual solvent peak of CDCl_3 ($\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm) as a reference.
- Integrate the signals in the ^1H spectrum and identify the peak positions in both the ^1H and ^{13}C spectra.

This guide provides the essential information for understanding and obtaining the NMR spectrum of **dimethyl succinate**. The provided data and protocols are fundamental for the quality control, structural verification, and further investigation of this compound in various scientific and industrial applications.

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